molecular formula C8H16N4 B1597053 3,5-Dipropyl-1,2,4-triazol-4-ylamine CAS No. 46054-70-0

3,5-Dipropyl-1,2,4-triazol-4-ylamine

Cat. No.: B1597053
CAS No.: 46054-70-0
M. Wt: 168.24 g/mol
InChI Key: QQHNFZBYCQMAOD-UHFFFAOYSA-N
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Description

3,5-Dipropyl-1,2,4-triazol-4-ylamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1,2,4-triazol-4-ylamine typically involves the reaction of propylamine with 1,2,4-triazole under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dipropyl-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3,5-Dipropyl-1,2,4-triazol-4-ylamine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: It could be explored for its therapeutic properties and potential use in drug development.

  • Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

3,5-Dipropyl-1,2,4-triazol-4-ylamine can be compared with other similar compounds such as 1,2,4-triazol-4-ylamine and 3,5-dipropyl-1,2,4-triazol-3-ylamine

Comparison with Similar Compounds

  • 1,2,4-Triazol-4-ylamine

  • 3,5-Dipropyl-1,2,4-triazol-3-ylamine

  • 4H-1,2,4-Triazol-4-amine

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Properties

IUPAC Name

3,5-dipropyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-3-5-7-10-11-8(6-4-2)12(7)9/h3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNFZBYCQMAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374455
Record name 3,5-Dipropyl-1,2,4-triazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46054-70-0
Record name 3,5-Dipropyl-1,2,4-triazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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